molecular formula C12H18O4S B8578350 4-methoxybutyl 4-methylbenzenesulfonate

4-methoxybutyl 4-methylbenzenesulfonate

Cat. No.: B8578350
M. Wt: 258.34 g/mol
InChI Key: KMSWFXVNGVUJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybutyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a methoxybutyl chain linked to a 4-methylbenzenesulfonyl (tosyl) group. This compound is typically synthesized via nucleophilic substitution, where 4-methoxybutanol reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or potassium carbonate. The reaction proceeds under anhydrous conditions, often in solvents like dichloromethane or ethyl acetate, followed by purification via recrystallization or column chromatography .

The methoxybutyl chain confers moderate hydrophilicity, while the tosyl group enhances stability and reactivity, making this compound useful in organic synthesis as a protecting group or leaving agent. Its structural features also influence crystallinity and intermolecular interactions, such as π-π stacking in solid-state arrangements .

Properties

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

4-methoxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(13,14)16-10-4-3-9-15-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

KMSWFXVNGVUJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of toluene-4-sulfonic acid 4-methoxy-butyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-methoxy-butanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 4-methoxy-butyl ester follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-methoxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to toluene-4-sulfonic acid and 4-methoxy-butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted sulfonic acid esters or sulfonamides.

    Hydrolysis: Toluene-4-sulfonic acid and 4-methoxy-butanol.

    Reduction: 4-methoxy-butanol.

Scientific Research Applications

Chemistry: 4-methoxybutyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.

Biology: In biological research, this compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: The compound is investigated for its potential use in drug delivery systems, where it can enhance the solubility and stability of pharmaceutical agents.

Industry: In the industrial sector, toluene-4-sulfonic acid 4-methoxy-butyl ester is employed in the production of specialty chemicals, including surfactants, dyes, and polymers.

Mechanism of Action

The mechanism by which toluene-4-sulfonic acid 4-methoxy-butyl ester exerts its effects is primarily through its role as a sulfonic acid ester. The ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The sulfonic acid moiety enhances the compound’s solubility in polar solvents and its ability to participate in acid-catalyzed reactions.

Comparison with Similar Compounds

Structural Analogues of 4-Methylbenzenesulfonate Esters

The following table summarizes key structural analogues and their distinguishing properties:

Compound Name Substituent/R-Group Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
4-Methoxybutyl 4-methylbenzenesulfonate Methoxybutyl (CH₂CH₂CH₂OCH₃) 258.34 (C₁₂H₁₈O₄S) Tosylation of 4-methoxybutanol Moderate hydrophilicity; used as a leaving group in SN2 reactions
4-Cyanophenyl 4-methylbenzenesulfonate (4d) 4-Cyanophenyl 289.31 (C₁₄H₁₁NO₃S) Tosylation of 4-hydroxybenzonitrile High polarity; stabilizes via nitrile group interactions
3-Methoxyphenyl 4-methylbenzenesulfonate (4g) 3-Methoxyphenyl 278.30 (C₁₄H₁₄O₄S) Tosylation of 3-methoxyphenol Electron-donating methoxy group enhances electrophilic substitution
Naphthalen-1-yl 4-methylbenzenesulfonate (4l) Naphthalen-1-yl 298.36 (C₁₇H₁₄O₃S) Tosylation of naphthalen-1-ol Bulky aromatic system; exhibits strong π-π stacking
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate Coumarin-derivative 376.36 (C₁₇H₁₄O₆S) Tosylation of 4-methyl-umbelliferone Photoreactive; used in fluorescent probes

Reactivity and Functional Differences

  • Hydrolysis Stability: The methoxybutyl chain in 4-methoxybutyl 4-methylbenzenesulfonate offers greater hydrolytic stability compared to aryl tosylates (e.g., 4-cyanophenyl tosylate) due to reduced electron-withdrawing effects. However, it is less stable than bulky aromatic derivatives like naphthyl tosylates .
  • Desulfonylation: Under basic conditions (e.g., KOtBu in DMSO), 4-methylbenzenesulfonate esters undergo desulfonylation to yield phenols. The methoxybutyl derivative may exhibit slower reaction kinetics compared to aryl tosylates due to steric hindrance .
  • Crystallinity: Aryl tosylates (e.g., 4-cyanophenyl and naphthyl derivatives) exhibit stronger π-π interactions and higher melting points, whereas alkyl tosylates like 4-methoxybutyl 4-methylbenzenesulfonate form less ordered crystalline structures .

Crystallographic Insights

  • π-π Interactions : Observed in aryl tosylates (e.g., 4-(5-oxo-5H-1,2,4-dithiazol-3-yl)phenyl tosylate) with centroid distances of ~3.55 Å .
  • Hydrogen Bonding : Alkyl tosylates show weaker intermolecular forces, leading to lower melting points compared to aryl analogues .

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